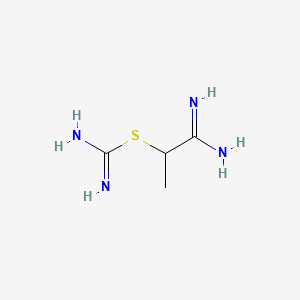
2-Amino-2-imino-1-methylethyl imidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-imino-1-methylethyl imidothiocarbamate is a chemical compound with a unique structure that includes both amino and imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-imino-1-methylethyl imidothiocarbamate typically involves the reaction of creatinine with thiosemicarbazide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-imino-1-methylethyl imidothiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-imino-1-methylethyl imidothiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and oxidative stress-related conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-imino-1-methylethyl imidothiocarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Amino-2-imino-1-methylethyl imidothiocarbamate is unique due to its dual amino and imino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
88526-36-7 |
|---|---|
Molekularformel |
C4H10N4S |
Molekulargewicht |
146.22 g/mol |
IUPAC-Name |
(1-amino-1-iminopropan-2-yl) carbamimidothioate |
InChI |
InChI=1S/C4H10N4S/c1-2(3(5)6)9-4(7)8/h2H,1H3,(H3,5,6)(H3,7,8) |
InChI-Schlüssel |
MZJFQRJOYYODOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=N)N)SC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


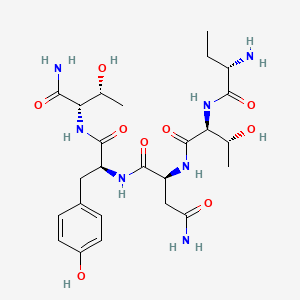
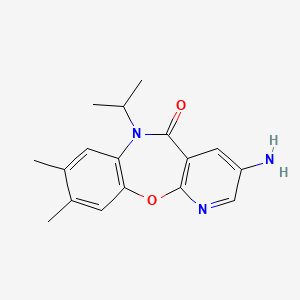

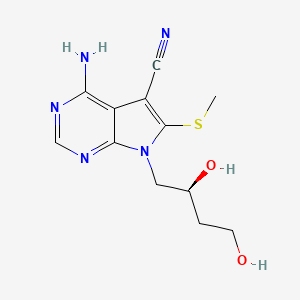





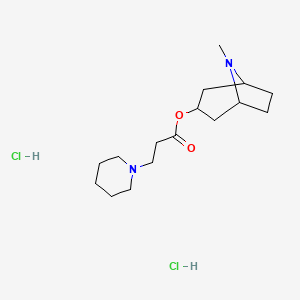
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
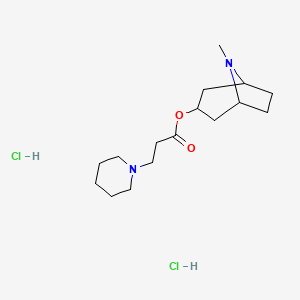

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
